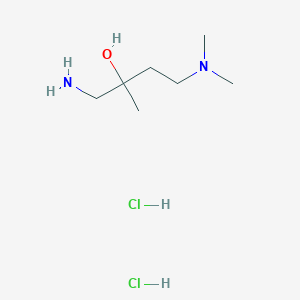

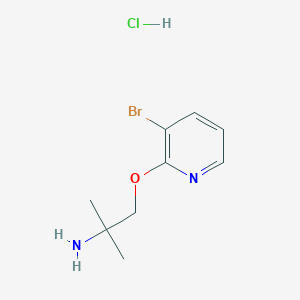

2-(2-氨基-2-甲基丙氧基)-3-溴吡啶盐酸盐

描述

2-Amino-2-methylpropanoyl chloride hydrochloride is a compound with the molecular formula C4H9Cl2NO . It’s a component compound of 2-Amino-2-methylpropanoyl chloride and Hydrochloric Acid .

Synthesis Analysis

While specific synthesis methods for “2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride” are not available, 2-amino-2-methyl-1-propanol (AMP) is often used in chemical reactions . For instance, AMP is one of the proposed solvents for capturing CO2 from flue gas streams in amine-based post-combustion CO2 capture plants .Molecular Structure Analysis

The molecular structure of a similar compound, 2-Amino-2-methylpropanoyl chloride hydrochloride, includes a central carbon atom bonded to two methyl groups, an amino group, and a chloride atom .Chemical Reactions Analysis

In the atmosphere, 2-amino-2-methyl-1-propanol (AMP) can undergo photo-oxidation in the presence of volatile organic compound (VOC)–NOx surrogate mixtures . This reaction results in the formation of AMP-derived secondary aerosol .Physical And Chemical Properties Analysis

2-Amino-2-methylpropanoyl chloride hydrochloride has a molecular weight of 158.02 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .科学研究应用

化学合成和药物开发

类似于“2-(2-氨基-2-甲基丙氧基)-3-溴吡啶盐酸盐”这样的化合物通常是合成更复杂分子的关键中间体。它们独特的结构特征,如同时具有氨基和溴基官能团,使它们在构建药理活性分子方面具有价值。例如,溴代杂环化合物在制药中很常见,因为它们能够提高结合亲和力和代谢稳定性(Sosnovskikh, 2018)。

材料科学

在材料科学中,“2-(2-氨基-2-甲基丙氧基)-3-溴吡啶盐酸盐”中特定的官能团可以用于合成新材料或聚合物。具有类似结构的化合物已被探索其在创造具有独特性质的新材料中的潜力,如导电性、荧光性或生物相容性。

生物应用

虽然尚未发现“2-(2-氨基-2-甲基丙氧基)-3-溴吡啶盐酸盐”的直接生物应用,但具有类似结构基元的化合物已被研究其在各种生物活性中的潜力。例如,含有吡啶环的杂环化合物经常被研究其作为药物的潜力,包括作为抗菌、抗癌或抗炎药物(Ghosh et al., 2015)。

作用机制

If you’d like me to focus on any specific aspect or explore related topics, feel free to ask!

: Bromotheophylline: Uses, Interactions, Mechanism of Action | DrugBank Online : Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and … : Synthesis and characterization of a biodegradable polyaspartic acid/2 … : Sigma-Aldrich: 2-Amino-2-methyl-1-propanol hydrochloride for synthesis : ChemicalBook: 2-Amino-2-methyl-1-propanol hydrochloride

安全和危害

While specific safety data for “2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride” is not available, similar compounds like 2-Amino-2-methyl-1-propanol are considered hazardous. They are combustible liquids that can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness .

未来方向

As a typical amine, 2-amino-2-methyl-1-propanol (AMP) is one of the proposed solvents for capturing CO2 from flue gas streams in amine-based post-combustion CO2 capture plants . It is expected to result in AMP emission and secondary product formation in the atmosphere . Future research could focus on understanding its atmospheric chemistry and kinetics, particularly in a reactive environment .

属性

IUPAC Name |

1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O.ClH/c1-9(2,11)6-13-8-7(10)4-3-5-12-8;/h3-5H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHINVTCWNAYYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=C(C=CC=N1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride | |

CAS RN |

1423032-07-8 | |

| Record name | 2-Propanamine, 1-[(3-bromo-2-pyridinyl)oxy]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)

![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)

![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)